molecular formula C11H23NO2 B13175655 5-Amino-3,7,7-trimethyloctanoic acid

5-Amino-3,7,7-trimethyloctanoic acid

Cat. No.: B13175655
M. Wt: 201.31 g/mol
InChI Key: FOYDOCVSZJRLLO-UHFFFAOYSA-N
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Description

5-Amino-3,7,7-trimethyloctanoic acid is an organic compound with the molecular formula C11H23NO2. This compound is a derivative of octanoic acid, featuring an amino group at the 5th position and three methyl groups at the 3rd and 7th positions. It is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids commonly found in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,7,7-trimethyloctanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. Catalysts and automated systems are often employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,7,7-trimethyloctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-3,7,7-trimethyloctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,7,7-trimethyloctanoic acid
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic acid
  • Phenylglycine
  • 4-Hydroxyphenylglycine
  • 3,5-Dihydrophenylglycine

Uniqueness

5-Amino-3,7,7-trimethyloctanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, its three methyl groups at the 3rd and 7th positions provide steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

5-amino-3,7,7-trimethyloctanoic acid

InChI

InChI=1S/C11H23NO2/c1-8(6-10(13)14)5-9(12)7-11(2,3)4/h8-9H,5-7,12H2,1-4H3,(H,13,14)

InChI Key

FOYDOCVSZJRLLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(C)(C)C)N)CC(=O)O

Origin of Product

United States

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